benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate
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Description
Benzyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a chemical compound with the molecular formula C20H20N6O3 and a molecular weight of 392.419. It is a light yellow solid .
Physical and Chemical Properties Analysis
The compound has a boiling point of 799.1±60.0 °C (Predicted) and a density of 1.40±0.1 g/cm3 (Predicted). It is soluble in DMSO : ≥ 100 mg/mL (187.41 mM) but insoluble in water: < 0.1 mg/mL. The predicted pKa is 14.33±0.10 .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of pyrazolopyrimidine derivatives involves complex chemical processes designed to explore their potential biological activities. For instance, the study by Petrie et al. (1985) delves into the synthesis of several 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and tests them for biological activity against viruses and tumor cells, highlighting the medicinal chemistry applications of such compounds (Petrie et al., 1985).
Anticancer and Anti-inflammatory Properties
Research by Rahmouni et al. (2016) on novel pyrazolopyrimidine derivatives for their anticancer and anti-5-lipoxygenase agents underscores the therapeutic potential of these compounds. The study emphasizes the structure-activity relationship, providing a foundation for the development of new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Activities
The work by Deohate and Palaspagar (2020) showcases the insecticidal and antibacterial potential of pyrimidine linked pyrazol heterocyclics, demonstrating the utility of these compounds beyond human medicine into agricultural and environmental applications (Deohate & Palaspagar, 2020).
Molecular Modelling and COX-2 Inhibition
Raffa et al. (2009) explored pyrazolo[3,4‐d]pyrimidine derivatives as COX‐2 selective inhibitors, providing insights into the anti-inflammatory properties of these compounds. Their research, supported by molecular modelling studies, contributes to the understanding of the molecular basis of COX-2 inhibition (Raffa et al., 2009).
Novel Synthesis Methods
Innovations in the synthesis of heterocyclic compounds, such as the work by Mekky et al. (2016), which describes microwave-mediated synthesis methods for benzothiazole- and benzimidazole-based heterocycles, indicate the ongoing advancements in organic chemistry techniques that facilitate the exploration of pyrazolopyrimidine derivatives (Mekky et al., 2016).
Properties
IUPAC Name |
benzyl 2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-19(29-13-15-5-2-1-3-6-15)10-21-20(28)16-11-25(12-16)17-9-18(23-14-22-17)26-8-4-7-24-26/h1-9,14,16H,10-13H2,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKKHMEDMMMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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